molecular formula C8H13N3O4S B1602862 Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate CAS No. 132253-58-8

Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Cat. No. B1602862
M. Wt: 247.27 g/mol
InChI Key: IZEPURBGZDDOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, often referred to as EDIMC, is a sulfonamide-based compound used in scientific research. It is a useful tool in a variety of laboratory experiments, such as those involving enzyme-catalyzed reactions, protein-protein interactions, and other biochemical processes. EDIMC is an important tool for understanding the mechanisms of action of many biological processes and for developing new therapeutic agents.

Mechanism Of Action

The mechanism of action of EDIMC is not entirely understood, but it is believed to involve the binding of EDIMC to a specific enzyme or protein. EDIMC is thought to act as an inhibitor of the enzyme or protein, preventing it from functioning normally. This inhibition can be used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on biological systems.

Biochemical And Physiological Effects

EDIMC has been shown to have a variety of biochemical and physiological effects. For example, EDIMC has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. EDIMC has also been shown to inhibit the activity of certain proteins, such as those involved in cell signaling pathways. In addition, EDIMC has been shown to have an effect on the expression of certain genes, as well as on the expression of certain proteins.

Advantages And Limitations For Lab Experiments

The use of EDIMC in laboratory experiments has several advantages. First, EDIMC is relatively inexpensive and easy to obtain. Second, EDIMC is relatively stable and can be stored for long periods of time without significant degradation. Third, EDIMC is relatively non-toxic and is unlikely to cause any adverse effects in laboratory experiments.
However, there are also some limitations to the use of EDIMC in laboratory experiments. First, EDIMC is not very soluble in water, so it may not be suitable for use in experiments that require aqueous solutions. Second, EDIMC can be degraded by certain enzymes and proteins, so it may not be suitable for use in experiments that involve these compounds. Third, EDIMC is not very specific, so it may not be suitable for use in experiments that require a specific target.

Future Directions

There are several potential future directions for the use of EDIMC in scientific research. First, EDIMC could be used to study the effects of environmental toxins on biological systems. Second, EDIMC could be used to study the structure and function of proteins, as well as their interactions with other molecules. Third, EDIMC could be used to study the effects of drugs on biological systems, as well as to study the mechanism of action of drugs. Fourth, EDIMC could be used to study the effects of gene expression and the regulation of gene expression. Finally, EDIMC could be used to develop new therapeutic agents.

Scientific Research Applications

EDIMC is used in a variety of scientific research applications, such as enzyme-catalyzed reactions, protein-protein interactions, and other biochemical processes. In particular, EDIMC is used to study the mechanism of action of enzymes, to study the structure and function of proteins, and to study the interactions between proteins and other molecules. EDIMC is also used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on biological systems.

properties

IUPAC Name

ethyl 1-(dimethylsulfamoyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-4-15-8(12)7-5-11(6-9-7)16(13,14)10(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEPURBGZDDOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601173
Record name Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

CAS RN

132253-58-8
Record name Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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